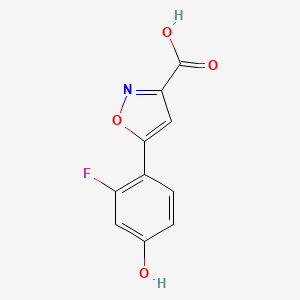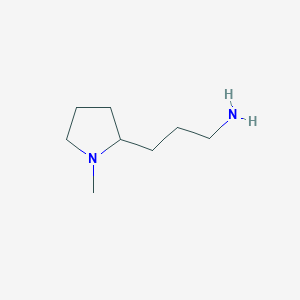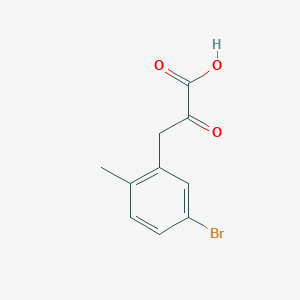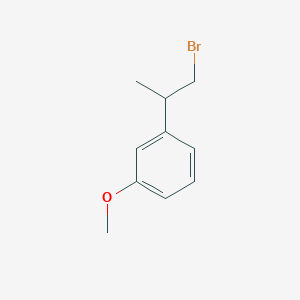
1-(1-Bromopropan-2-yl)-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromopropan-2-yl)-3-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromopropyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1-Bromopropan-2-yl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1-propan-2-yl-3-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is usually purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Bromopropan-2-yl)-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic substitution: 1-(1-Hydroxypropan-2-yl)-3-methoxybenzene or 1-(1-Aminopropan-2-yl)-3-methoxybenzene.
Oxidation: 1-(1-Oxopropan-2-yl)-3-methoxybenzene or 3-methoxybenzoic acid.
Reduction: 1-(1-Propyl)-3-methoxybenzene.
Applications De Recherche Scientifique
1-(1-Bromopropan-2-yl)-3-methoxybenzene is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical research: Potential precursor for the development of new drugs and therapeutic agents.
Material science: Used in the preparation of polymers and advanced materials with specific properties.
Chemical biology: Studied for its interactions with biological molecules and potential biological activities.
Mécanisme D'action
The mechanism of action of 1-(1-Bromopropan-2-yl)-3-methoxybenzene involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This reactivity is due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Bromopropan-2-yl)benzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
1-(1-Bromopropan-2-yl)-4-methoxybenzene: The methoxy group is positioned differently, affecting the compound’s reactivity and properties.
1-(1-Chloropropan-2-yl)-3-methoxybenzene: Chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness
1-(1-Bromopropan-2-yl)-3-methoxybenzene is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .
Propriétés
Formule moléculaire |
C10H13BrO |
|---|---|
Poids moléculaire |
229.11 g/mol |
Nom IUPAC |
1-(1-bromopropan-2-yl)-3-methoxybenzene |
InChI |
InChI=1S/C10H13BrO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8H,7H2,1-2H3 |
Clé InChI |
WWWQBQYGCMWEEP-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)C1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


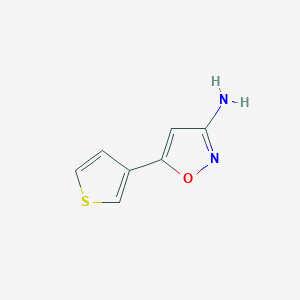
![tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride](/img/structure/B15322056.png)
![tert-butyl(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B15322062.png)
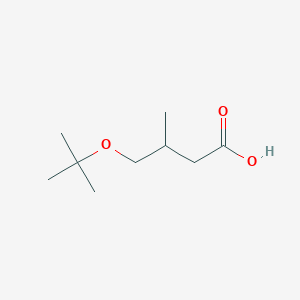
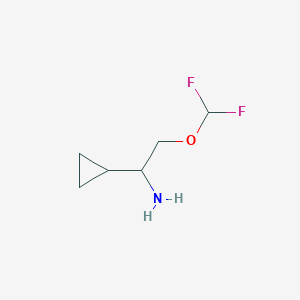


![1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one](/img/structure/B15322102.png)
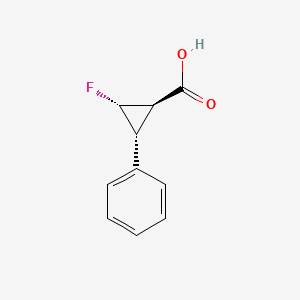
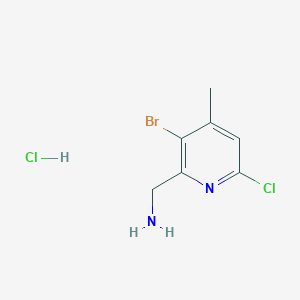
![6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15322113.png)
